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Abstract
Extracellular adenosine 5'-triphosphate (eATP) has emerged as a critical signaling molecule in

the immune system, acting as a potent Damage-Associated Molecular Pattern (DAMP).[1][2]

Released from stressed or dying cells, eATP orchestrates a wide spectrum of immune

responses by engaging specific purinergic receptors on immune cells.[3][4] This guide provides

an in-depth overview of the core components of eATP signaling, detailing the receptors

involved, downstream pathways, and its multifaceted roles in key immune cell populations.

Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to

facilitate further research and therapeutic development in this burgeoning field.

Introduction: ATP as a Key Immunomodulator
Intracellular ATP serves as the primary energy currency of the cell, with concentrations

maintained in the millimolar (mM) range.[2] In contrast, the extracellular environment typically

exhibits nanomolar (nM) concentrations of ATP.[2] This steep concentration gradient is crucial

for its function as a signaling molecule. Following cellular damage, stress, or active release,

eATP levels can surge into the micromolar (µM) to millimolar (mM) range, acting as a potent

"danger signal" to the immune system.[1][5]

eATP modulates a diverse array of immune functions, including:
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Inflammasome Activation: A key trigger for the assembly and activation of the NLRP3

inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β

and IL-18.[6][7][8]

Immune Cell Trafficking: Acts as a chemoattractant for various immune cells, guiding them to

sites of inflammation and injury.[9]

T Cell Modulation: Influences T cell activation, proliferation, differentiation, and survival.[10]

[11]

Phagocytosis and Cytotoxicity: Regulates the phagocytic capacity of macrophages and the

cytotoxic activity of other immune cells.[3][12]

The diverse effects of eATP are mediated by a family of specific cell surface receptors known

as purinergic receptors.

Purinergic Receptors: The Gatekeepers of eATP
Signaling
Immune cells express two main families of purinergic receptors that bind extracellular

nucleotides: P2X receptors and P2Y receptors.[3][13]

P2X Receptors: Ligand-Gated Ion Channels
The P2X receptor family consists of seven members (P2X1-P2X7) that are ATP-gated ion

channels.[3][13] Upon ATP binding, these receptors rapidly open a channel permeable to

cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and an increase in

intracellular calcium concentrations.[14][15]

The P2X7 receptor is of particular importance in the immune system. It has a lower affinity for

ATP, requiring higher concentrations (in the high µM to mM range) for activation, which are

typically found at sites of significant cell death and inflammation.[16][17] Prolonged activation of

P2X7 can lead to the formation of a larger, non-selective pore, further altering the intracellular

ionic environment and triggering downstream signaling cascades, most notably the activation

of the NLRP3 inflammasome.[6][8]
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P2Y Receptors: G Protein-Coupled Receptors
The P2Y receptor family comprises eight G protein-coupled receptors (GPCRs): P2Y1, P2Y2,

P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[3][13] These receptors are activated by a

range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[18][19] Ligand binding

to P2Y receptors initiates intracellular signaling cascades through the activation of G proteins,

leading to the mobilization of intracellular calcium stores and modulation of cyclic AMP (cAMP)

levels.[10]

Signaling Pathways
The binding of eATP to its receptors triggers distinct downstream signaling pathways that

ultimately shape the immune response.

P2X7 Receptor-Mediated NLRP3 Inflammasome
Activation
One of the most well-characterized pathways initiated by eATP is the activation of the NLRP3

inflammasome via the P2X7 receptor.
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P2X7-NLRP3 Inflammasome Activation Pathway

This process typically requires two signals. The first, a "priming" signal, often provided by

pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates

the expression of NLRP3 and pro-IL-1β.[20] The second signal, delivered by eATP, activates

the P2X7 receptor, leading to K⁺ efflux, which is a critical trigger for the assembly of the NLRP3

inflammasome complex (NLRP3, ASC, and pro-caspase-1).[6][7] This assembly leads to the

autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-

18 into their mature, secretable forms.[21] Active caspase-1 also cleaves Gasdermin D, leading

to the formation of pores in the plasma membrane and a form of inflammatory cell death known

as pyroptosis.[6]

General P2Y Receptor Signaling
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P2Y receptors, being GPCRs, signal through various G protein subtypes to influence

downstream effectors.
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General P2Y Receptor Signaling Pathways

Quantitative Data
Table 1: Extracellular ATP Concentrations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.benchchem.com/product/b1666615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Condition Tissue/Fluid
Concentration
Range

Reference

Physiological Extracellular Space 1 - 10 nM [1]

Inflammatory/Patholog

ical

Bronchoalveolar

Lavage Fluid

(Idiopathic Pulmonary

Fibrosis)

Elevated vs. Control [5]

Inflammatory/Patholog

ical

Plasma (Acute

Pancreatitis)
Significantly Elevated [22]

Inflammatory/Patholog

ical

Tumor

Microenvironment
Elevated [23]

Table 2: P2 Receptor Agonist Affinities (EC₅₀ Values)
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Receptor Agonist Species EC₅₀ (µM) Reference

P2X1 2-MeSATP Human 0.054 [19]

P2X2 ATP - ~20 [3]

P2X3 2-MeSATP Human 0.350 [19]

P2X4 ATP - - [24]

P2X7 ATP Rat 123 [25]

P2X7 ATP Mouse 936 [25]

P2X7 BzATP Rat 3.6 [25]

P2X7 BzATP Mouse 285 [25]

P2Y1 ADP Human - [18]

P2Y1 2-MeSADP Human - [18]

P2Y2 ATP Human 0.085 [26]

P2Y2 UTP Human 0.049 [26]

P2Y6 UDP Human 0.300 [26]

P2Y11 ATP Human 17.3 [26]

P2Y12 ADP Human - [18]

P2Y13 ADP Human - [18]

Note: EC₅₀ values can vary depending on the experimental system and conditions.

Table 3: Quantitative Effects of eATP on Immune Cell
Cytokine Release
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Cell Type Stimulus Cytokine
Concentrati
on

Effect Reference

Mouse Bone-

Marrow-

Derived Mast

Cells

ATP (1-100

µM) + PGE₂

(1 µM)

IL-6, IL-13,

TNF-α
-

Concentratio

n-dependent

increase

[24]

LPS-primed

M0-like

Macrophages

ATP IL-1β
188 to 492

pg/ml
Release [27]

LPS-primed

M1-like

Macrophages

ATP IL-1β
577 to 1936

pg/ml
Release [27]

RAW 264.7

Macrophages

LPS (1 µg/ml)

+ ATP (3 mM)
Soluble TNF -

Almost

entirely

abolished

[15]

Mouse

Peritoneum

(in vivo)

ATP (50

mg/kg)

IL-1β, KC,

MIP-2
-

Strongly

elevated
[28]

Experimental Protocols
Measurement of Extracellular ATP using a Luciferase-
Based Assay
This protocol describes the quantification of eATP in cell culture supernatants.
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Workflow for Luciferase-Based eATP Assay
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Materials:

96-well white, clear-bottom plates

ATP assay kit (containing luciferase, D-luciferin, and assay buffer)[7]

ATP standard solution

Luminometer plate reader

Procedure:

Cell Seeding: Seed immune cells at the desired density in a 96-well plate and allow them to

adhere or stabilize.

Stimulation: Treat cells with the experimental compounds. Include appropriate controls (e.g.,

vehicle control, positive control known to induce ATP release).

Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

Supernatant Collection: Carefully collect the cell culture supernatant without disturbing the

cell monolayer.

ATP Standards: Prepare a serial dilution of ATP standards in the same culture medium to

generate a standard curve.

Reagent Preparation: Prepare the ATP detection cocktail containing luciferase and D-

luciferin in assay buffer according to the manufacturer's instructions.[7][12]

Measurement: Add the ATP detection cocktail to the wells containing the samples and

standards. Immediately measure the luminescence using a luminometer. The signal is often

transient, so rapid measurement is crucial.[7]

Data Analysis: Generate a standard curve by plotting luminescence values against ATP

concentrations of the standards. Use the standard curve to determine the concentration of

eATP in the experimental samples.

Calcium Imaging for P2 Receptor Activation
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This protocol outlines the measurement of intracellular calcium mobilization following P2

receptor activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

Cells expressing the P2 receptor of interest

Fluo-4 AM calcium indicator

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

ATP or other P2 receptor agonists

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

Cell Preparation: Seed cells on glass-bottom dishes or plates suitable for imaging.

Dye Loading:

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.[4]

Remove the culture medium, wash the cells once with HBSS, and add the Fluo-4 AM

loading solution.

Incubate at 37°C for 30-60 minutes in the dark.

Wash the cells twice with HBSS to remove excess dye.[4]

Add fresh HBSS and allow the cells to de-esterify the dye for at least 15-30 minutes at

room temperature.

Baseline Measurement: Place the dish/plate on the imaging system and record the baseline

fluorescence intensity.
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Stimulation: Add the P2 receptor agonist (e.g., ATP) to the cells while continuously recording

the fluorescence.

Data Analysis: The change in fluorescence intensity over time reflects the change in

intracellular calcium concentration. Data is often presented as the ratio of fluorescence

relative to the baseline (F/F₀).

NLRP3 Inflammasome Activation Assay
This protocol describes the in vitro activation of the NLRP3 inflammasome in macrophages and

the subsequent measurement of IL-1β release.

Materials:

Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., THP-

1)

Lipopolysaccharide (LPS)

ATP

Opti-MEM or other serum-free medium

ELISA kit for IL-1β

LDH cytotoxicity assay kit

Procedure:

Cell Priming (Signal 1):

Seed macrophages in a multi-well plate.

Prime the cells with LPS (e.g., 50 ng/mL to 1 µg/mL) for 3-4 hours in complete medium.

[13][21] This upregulates pro-IL-1β and NLRP3 expression.

Inflammasome Activation (Signal 2):

Wash the cells and replace the medium with serum-free medium like Opti-MEM.
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Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for a short period (e.g.,

30-60 minutes).[20][21]

Sample Collection:

Collect the cell culture supernatants.

Lyse the remaining cells to measure intracellular protein levels if desired.

Measurement of IL-1β Release:

Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit

according to the manufacturer's protocol.

Assessment of Cell Death (Pyroptosis):

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant as an

indicator of pyroptosis, using an LDH cytotoxicity assay kit.

Conclusion
Extracellular ATP is a fundamental signaling molecule that plays a pivotal role in orchestrating

the immune response to tissue damage and inflammation. By activating a diverse family of P2X

and P2Y receptors, eATP can trigger a wide range of cellular responses, from pro-inflammatory

cytokine release to the modulation of T cell activity. A thorough understanding of these

signaling pathways and the ability to accurately measure the components of this system are

essential for researchers and drug development professionals seeking to harness the

therapeutic potential of targeting purinergic signaling in a variety of diseases, including

autoimmune disorders, chronic inflammatory conditions, and cancer. The quantitative data and

detailed protocols provided in this guide serve as a valuable resource for advancing our

knowledge of this critical immunomodulatory pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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